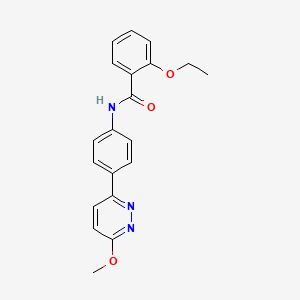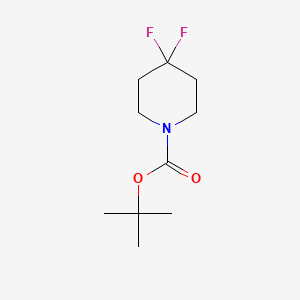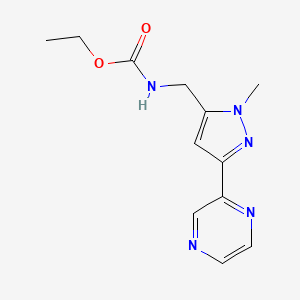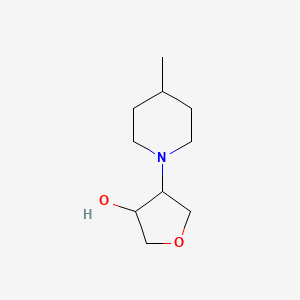![molecular formula C30H35ClN4O4S2 B2422307 N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321842-39-0](/img/structure/B2422307.png)
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C30H35ClN4O4S2 and its molecular weight is 615.2. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Screening
Compounds with similar structural elements have been synthesized for biological and pharmacological screening. The synthesis often involves condensation reactions, and the compounds are evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These activities suggest that similar compounds could be synthesized and evaluated for potential therapeutic applications (Patel et al., 2009).
Pharmacological Applications
Research on quinazoline derivatives, which share structural similarities, has been focused on exploring their diuretic, antihypertensive, and anti-diabetic potential in rats. This indicates a possible research direction into cardiovascular and metabolic diseases for compounds with similar structural motifs (Rahman et al., 2014).
Anticancer Research
Compounds with quinazoline antifolate thymidylate synthase inhibitors, containing various substituents, have been synthesized and evaluated for their potential as antitumor agents. This suggests a potential application in cancer research, focusing on the inhibition of enzymes critical for DNA synthesis in rapidly dividing tumor cells (Marsham et al., 1989).
PI3K Inhibitors and Anticancer Agents
The synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors indicates research into targeted cancer therapies. These compounds have been evaluated for their antiproliferative activities in vitro against various human cancer cell lines, suggesting a potential area of research for related compounds in the treatment of cancer (Shao et al., 2014).
Synthesis and Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the potential for related compounds to be developed as new antibiotics or agents to treat microbial infections. This research involves exploring the antibacterial and antifungal activities of these compounds against various strains (Desai et al., 2007).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4S2.ClH/c1-4-32(5-2)18-19-34(30-31-27-20-25(38-3)12-15-28(27)39-30)29(35)23-10-13-26(14-11-23)40(36,37)33-17-16-22-8-6-7-9-24(22)21-33;/h6-15,20H,4-5,16-19,21H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVANCLSIXZRREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate](/img/structure/B2422225.png)
![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2422226.png)
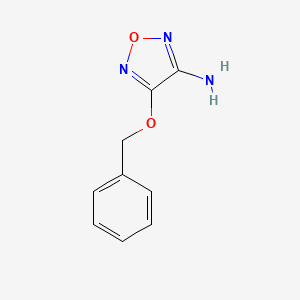

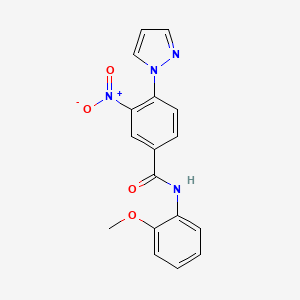
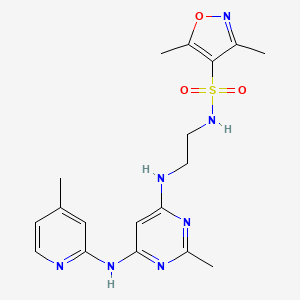
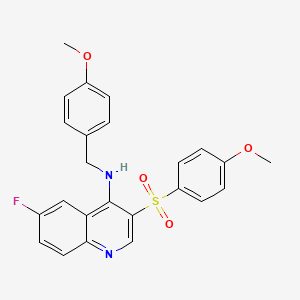

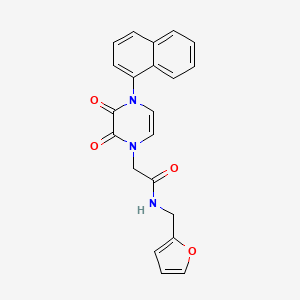
![N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422242.png)
